

# Application of 1-Benzhydrylazetidin-3-ol in the Synthesis of Baricitinib

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## Compound of Interest

Compound Name: **1-Benzhydrylazetidin-3-ol**

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## Abstract

This document provides detailed application notes and protocols for the use of **1-Benzhydrylazetidin-3-ol** as a key starting material in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. Baricitinib's structure incorporates a functionalized azetidine ring, the synthesis of which is a critical aspect of the overall manufacturing process. **1-Benzhydrylazetidin-3-ol** serves as a protected precursor to the core azetidine scaffold, offering a stable and efficient route to essential intermediates. This guide outlines the synthetic pathway from **1-Benzhydrylazetidin-3-ol** to the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, and its subsequent coupling to form Baricitinib. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the replication and optimization of this synthetic strategy.

## Introduction

Baricitinib is an orally available, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> The molecular structure of Baricitinib features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety attached to a pyrazole ring, which in turn is connected to a pyrrolo[2,3-d]pyrimidine core.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> The synthesis of the substituted azetidine component is a pivotal part of the overall synthesis.

The use of **1-Benzhydrylazetidin-3-ol** as a starting material provides a robust method for constructing the azetidine ring. The benzhydryl group serves as a bulky and stable protecting group for the azetidine nitrogen, which can be removed under specific conditions later in the synthesis. This approach allows for the selective modification of the 3-position of the azetidine ring.

## Synthetic Pathway Overview

The synthesis of Baricitinib utilizing **1-Benzhydrylazetidin-3-ol** can be conceptually divided into two main stages:

- Formation of the Key Azetidine Intermediate: This stage involves the oxidation of **1-Benzhydrylazetidin-3-ol** to the corresponding ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent deprotection of the benzhydryl group and sulfonylation with ethanesulfonyl chloride yields the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
- Coupling and Final Assembly: The functionalized azetidine intermediate is then coupled with the pyrazole-pyrrolo[2,3-d]pyrimidine core through a nucleophilic addition reaction to furnish the final Baricitinib molecule.

## Experimental Protocols and Data

### Stage 1: Synthesis of Key Azetidine Intermediates

#### 1. Oxidation of **1-Benzhydrylazetidin-3-ol** to 1-Benzhydrylazetidin-3-one

This step involves the oxidation of the secondary alcohol on the azetidine ring to a ketone. A common and efficient method for this transformation is the Swern oxidation or using other oxidizing agents like a pyridine sulfur trioxide complex.

- Protocol:
  - To a solution of **1-benzhydrylazetidin-3-ol** hydrochloride (1 equivalent) and triethylamine (10 equivalents) in dimethylformamide, add pyridine sulfur trioxide complex (4.5 equivalents) portion-wise, maintaining the temperature below 30°C.
  - Stir the reaction mixture at 50°C for 30 minutes.

- Cool the reaction to room temperature and pour it into ice water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by silica gel column chromatography.

- Quantitative Data Summary:

Reactant/Product	Molecular Weight ( g/mol )	Molar Ratio	Typical Yield (%)	Reference
1- Benzhydrylazetid in-3-ol HCl	275.78	1.0	-	[4]
Pyridine SO <sub>3</sub> complex	159.16	4.5	-	[4]
Triethylamine	101.19	10.0	-	[4]
1- Benzhydrylazetid in-3-one	237.31	-	40-50	[4]

## 2. Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This sequence involves a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one with diethyl cyanomethylphosphonate to introduce the cyanomethylene group, followed by deprotection of the nitrogen protecting group and re-protection with a Boc group. A more direct green synthesis route starts from benzylamine, which is analogous to using a benzhydryl protecting group.

- Protocol (Illustrative, based on a related synthesis):

- To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent, add diethyl cyanomethylphosphonate (1.2 equivalents) and a base such as DBU (1.5 equivalents).
- Stir the reaction at room temperature until completion.
- Work up the reaction by adding water and extracting with an organic solvent.
- Purify the crude product by chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

### 3. Deprotection and Sulfenylation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The Boc-protected intermediate is deprotected and then reacted with ethanesulfonyl chloride.

- Protocol:

- Treat tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) with hydrochloric acid in acetonitrile.[\[1\]](#)
- Stir the mixture at room temperature for 16 hours.[\[1\]](#)
- Concentrate the reaction mixture under vacuum.[\[1\]](#)
- Dissolve the resulting salt in a suitable solvent like acetonitrile and treat with a base (e.g., triethylamine) followed by the dropwise addition of ethanesulfonyl chloride (1.1 equivalents).
- Stir the reaction at room temperature until completion.
- Isolate the product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, after an appropriate workup and purification.

- Quantitative Data Summary:

Reactant/Product	Molecular Weight ( g/mol )	Molar Ratio	Typical Yield (%)	Reference
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate	194.23	1.0	-	[1]
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile	198.24	-	High	[1][5]

## Stage 2: Synthesis of Baricitinib

### 4. Nucleophilic Addition to form Baricitinib

The final step involves the nucleophilic addition of the pyrazole nitrogen of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated double bond of the azetidine intermediate.

- Protocol:

- To a suspension of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 equivalents) and 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise at a temperature between 15-25°C.[6]
- Stir the reaction mixture for 16-24 hours at room temperature.[6]
- Quench the reaction with distilled water to precipitate the product.[6]
- Stir the suspension for 30 minutes, then filter the solid.
- Wash the solid with water and dry to afford Baricitinib.

- Quantitative Data Summary:

Reactant/Product	Molecular Weight ( g/mol )	Molar Ratio	Typical Yield (%)	Reference
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile	198.24	1.2	-	[6]
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine	212.21	1.0	-	[6]
DBU	152.24	1.2	-	[6]
Baricitinib	371.42	-	-81	[6]

## Visualizations

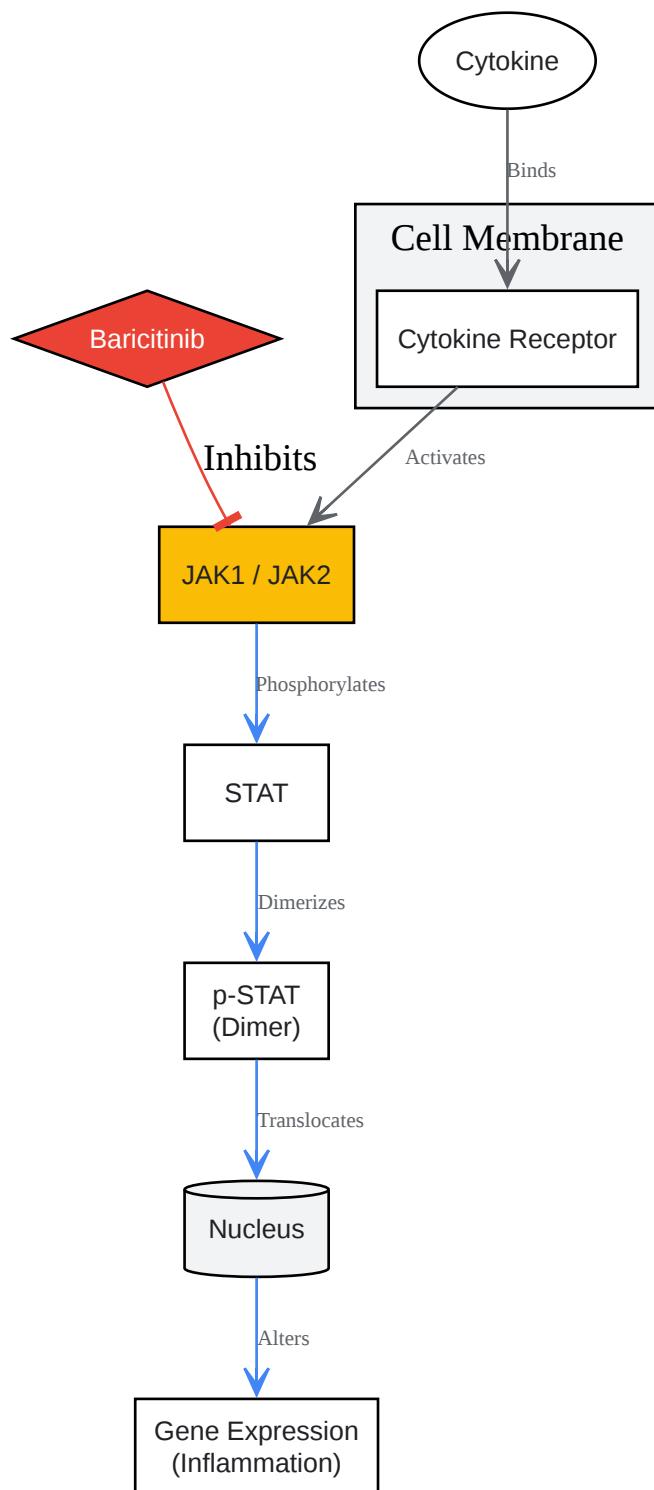
### Logical Workflow for Baricitinib Synthesis



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Caption: Synthetic workflow for Baricitinib from **1-Benzhydrylazetidin-3-ol**.

### Signaling Pathway Inhibition by Baricitinib

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